molecular formula C14H26Cl2N2O B4166328 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride

1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride

Cat. No. B4166328
M. Wt: 309.3 g/mol
InChI Key: RINOHFWVTPVOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.

Mechanism of Action

The mechanism of action of 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride involves the inhibition of 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride. 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride is an enzyme that phosphorylates inositol lipids, leading to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride, 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride blocks these signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. Furthermore, it has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride, making it a valuable tool for studying the function of this enzyme in various cellular processes. Furthermore, it has been extensively studied in vitro and in vivo, making it a well-characterized compound. However, like all chemical compounds, it has some limitations. For example, it may have off-target effects on other enzymes or signaling pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride. One direction is the development of more potent and selective inhibitors of 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride. Another direction is the investigation of the role of 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride in other cellular processes, such as autophagy and DNA damage response. Furthermore, the combination of 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride with other inhibitors of the 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride pathway may have synergistic effects and could be explored as a potential cancer therapy. Finally, the development of new animal models of diabetes could be used to investigate the potential therapeutic effects of 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride on glucose metabolism and insulin sensitivity.

Scientific Research Applications

1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride has been extensively used in scientific research as a tool to study the function of 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride in various cellular processes. It has been shown to inhibit the growth and survival of cancer cells by blocking the 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride signaling pathway. Furthermore, it has been used to investigate the role of 1-({2-[(4-ethylbenzyl)amino]ethyl}amino)-2-propanol dihydrochloride in insulin signaling and glucose metabolism.

properties

IUPAC Name

1-[2-[(4-ethylphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O.2ClH/c1-3-13-4-6-14(7-5-13)11-16-9-8-15-10-12(2)17;;/h4-7,12,15-17H,3,8-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINOHFWVTPVOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCCNCC(C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.